molecular formula C10H12N2OS B10953932 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Cat. No.: B10953932
M. Wt: 208.28 g/mol
InChI Key: HACQTRDKWFWKGP-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific applications and biological activities. This compound stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential therapeutic benefits.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

InChI

InChI=1S/C10H12N2OS/c1-4-8-6(2)14-10(9(8)5-11)12-7(3)13/h4H2,1-3H3,(H,12,13)

InChI Key

HACQTRDKWFWKGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C)C

Origin of Product

United States

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